molecular formula C12H12N2OS B225839 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide

3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B225839
M. Wt: 232.3 g/mol
InChI Key: CAIAVZRVQQHMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and immune cells. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular stress response and inflammation. This compound has also been shown to modulate various signaling pathways in cells, making it a useful tool for studying signal transduction and gene expression. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its instability in aqueous solutions.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, including the development of new this compound derivatives with improved pharmacological properties. This compound has also been shown to modulate various signaling pathways in cells, making it a promising candidate for use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 3,4-dimethylaniline and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.

Scientific Research Applications

3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to modulate various signaling pathways in cells, including the NF-κB and Nrf2 pathways, which are involved in the regulation of cellular stress response and inflammation.

properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2OS/c1-8-3-4-10(7-9(8)2)11(15)14-12-13-5-6-16-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

CAIAVZRVQQHMLX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.